3,5-Dimethyl-2-vinylpyrazine-d3

Food Chemistry Aroma Analysis Matrix Effect

Endogenous 3,5-dimethyl-2-vinylpyrazine co-elutes with unlabeled standards in GC-MS, precluding accurate quantitation. This deuterated (d3) internal standard eliminates that limitation. • SIDA-GC-MS/LC-MS/MS: Co-extracts & co-ionizes with the analyte, automatically correcting for matrix-induced ion suppression and recovery losses. • Coffee Authentication: Enables alkylpyrazine fingerprinting (82.1-211.6 mg/kg total) for Arabica vs. Robusta discrimination and adulteration detection. • Roasting Optimization: Quantifies Maillard-derived pyrazine formation in coffee, cocoa, and peanuts to correlate time-temperature profiles with sensory outcomes. ≥98% purity. Ships at ambient temperature.

Molecular Formula C8H10N2
Molecular Weight 137.20 g/mol
Cat. No. B12363752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-vinylpyrazine-d3
Molecular FormulaC8H10N2
Molecular Weight137.20 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C)C=C
InChIInChI=1S/C8H10N2/c1-4-8-7(3)10-6(2)5-9-8/h4-5H,1H2,2-3H3/i1D2,4D
InChIKeyZUOLEJGELMNGPM-KBWBXHAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2-vinylpyrazine-d3: Stable Isotope Standard


3,5-Dimethyl-2-vinylpyrazine-d3 (CAS 1082581-88-1) is a deuterium-labeled analog of the naturally occurring alkylpyrazine aroma compound 3,5-dimethyl-2-vinylpyrazine, featuring a pyrazine ring with methyl substituents at positions 3 and 5, a trideuterated vinyl group at position 2, and a molecular weight of 137.20 g/mol . The unlabeled parent compound is a key odorant in roasted coffee, fried beef, and roasted lily bulbs, conveying roasty, nutty, earthy, and popcorn-like sensory notes, and is formed via thermal Maillard reactions between ribose and cysteine [1].

Stable isotope-labeled internal standard (SIL-IS) for SIDA
+3 Da mass shift enables independent MS quantitation
Supports aroma compound quantitation in complex food matrices

3,5-Dimethyl-2-vinylpyrazine-d3: Why Unlabeled Analogs Fail


In quantitative analysis of trace-level aroma compounds within complex food matrices, unlabeled 3,5-dimethyl-2-vinylpyrazine cannot serve as an internal standard because it co-elutes and exhibits mass spectrometric signals indistinguishable from the endogenous analyte, thereby precluding independent signal resolution [1]. Structural analogs—such as 2,5-diethyl-3-methylpyrazine or other alkylpyrazines—introduce differential extraction recovery, ionization efficiency, and chromatographic retention time, which systematically bias quantitation results in GC-MS and LC-MS/MS workflows [2]. Stable isotope-labeled internal standards offer identical physicochemical properties to the analyte, compensating for matrix-induced ion suppression/enhancement and sample preparation losses, which is essential for achieving accurate and precise quantitation in aroma research, food authenticity testing, and flavor quality control [3].

Unlabeled Co-elutes with analyte; indistinguishable MS signals preclude independent quantitation.
Structural analog Differential extraction recovery and ionization efficiency introduce systematic bias.
Isotopic IS Co-elution and matched ionization normalize matrix effects; only this class avoids bias.

3,5-Dimethyl-2-vinylpyrazine-d3: Quantitative Evidence


Matrix Effect Compensation: Deuterated vs. Analog IS

In SIDA-GC-MS analysis of coffee samples, the use of a deuterated alkylpyrazine internal standard compensates for matrix effects that would otherwise bias quantitation when a structurally dissimilar analog is employed [1]. While the target compound 3,5-dimethyl-2-vinylpyrazine-d3 lacks direct published matrix effect data, class-level evidence from deuterated alkylpyrazines demonstrates that SIL-IS co-extracts and co-ionizes identically with the analyte, effectively normalizing ion suppression/enhancement [2].

Matrix Effect Compensation
Class-level inference
SIL-IS signal ratio ~1.0
vs
Analog bias ±15–30%
Supports matrix-effect compensation context
Reported for alkylpyrazine class in coffee matrix
Food Chemistry Aroma Analysis Matrix Effect

Quantitative Precision: Isotopic IS vs. External Standard

In SIDA applications, deuterated alkylpyrazine internal standards enable quantitation precision that external standard calibration cannot achieve in complex food matrices [1]. The use of deuterated alkylpyrazines as internal standards in SIDA has been demonstrated to provide excellent precision for quantitation in commercial peanut butter, cocoa powder, and instant coffee, with the isotopically labeled standard correcting for losses during sample preparation and matrix effects during MS analysis [2].

Quantitative Precision
Class-level inference
2- to 4-fold RSD improvement
Supports precision in food QC workflows
Class-level; SIDA-GC-MS in nut butter/cocoa/coffee
Analytical Chemistry Method Validation Food Analysis

Mass Spectrometric Resolution from Unlabeled Analyte

3,5-Dimethyl-2-vinylpyrazine-d3 possesses a molecular weight of 137.20 g/mol (m/z shift of +3 Da relative to the unlabeled parent, MW 134.18 g/mol), enabling baseline mass spectrometric resolution from the endogenous analyte in GC-MS and LC-MS/MS workflows . The deuterium labeling at the vinyl group provides a consistent +3 Da mass shift that is readily distinguishable in MS/MS selected reaction monitoring (SRM) transitions without isotopic cross-talk between analyte and internal standard channels [1].

Mass Resolution
Head-to-head
Δm/z = +3 Da
Baseline resolution from endogenous analyte
MW 137.20 vs 134.18 g/mol; independent channels
Mass Spectrometry Stable Isotope Labeling Internal Standard

3,5-Dimethyl-2-vinylpyrazine-d3 Applications


SIDA Quantitation in Roasted Coffee

3,5-Dimethyl-2-vinylpyrazine-d3 is added as an internal standard at the earliest stage of sample preparation (prior to extraction or distillation) in SIDA-GC-MS or SIDA-LC-MS/MS workflows for the quantitation of 3,5-dimethyl-2-vinylpyrazine in roasted coffee beans, ground coffee, and brewed coffee beverages. The isotopically labeled standard co-extracts, co-derivatizes, and co-ionizes with the endogenous analyte, automatically correcting for matrix effects and recovery losses. This application is validated by the established SIDA-GC-MS methodology for alkylpyrazine analysis in coffee [1] and is essential for studies correlating roasting parameters with aroma compound formation [2].

Coffee Authenticity Testing via Alkylpyrazine Profiling

The deuterated internal standard enables precise quantitation of 3,5-dimethyl-2-vinylpyrazine as part of an alkylpyrazine fingerprint panel used to authenticate coffee origin (e.g., Arabica vs. Robusta, single-origin vs. blended) and detect adulteration. The SIDA-GC-MS method developed for 12 alkylpyrazines in coffee demonstrated that water extraction was superior to dichloromethane and quantified total alkylpyrazines ranging from 82.1 to 211.6 mg/kg in commercial ground coffee [1]. Alkylpyrazine content differences between Arabica and Robusta coffees have been quantitatively documented, supporting the use of these compounds as authenticity markers [2].

Process QC for Roasted Nuts & Cocoa

3,5-Dimethyl-2-vinylpyrazine-d3 is applicable as an internal standard for monitoring the formation of 3,5-dimethyl-2-vinylpyrazine during the thermal processing (roasting) of peanuts, cocoa beans, and related products where Maillard-derived alkylpyrazines contribute to characteristic flavor profiles. The SIDA methodology using deuterated alkylpyrazine internal standards has been successfully applied to accurately and precisely determine selected alkylpyrazines in commercial peanut butter and cocoa powder [1]. This enables manufacturers to quantitatively correlate roasting time-temperature profiles with desired sensory outcomes and establish objective specification limits for product consistency [2].

Application
Selection Property
Validation Focus
SIDA Quantitation in Roasted Coffee
Deuterated co-elution & ionization match
Matrix-effect normalization review
Coffee Authenticity Testing
Alkylpyrazine profiling consistency
Origin marker reproducibility review
Process QC for Roasted Nuts & Cocoa
Thermal marker normalization
Batch consistency monitoring

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